molecular formula C11H12ClNO B1612353 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one CAS No. 133999-06-1

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Cat. No.: B1612353
CAS No.: 133999-06-1
M. Wt: 209.67 g/mol
InChI Key: XOCSIBQQEXKLPV-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . This 2-quinolinone derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds based on the 2-oxo-1,2-dihydroquinoline scaffold are investigated for their immunomodulatory activities, functioning as potential immunosuppressants or antiallergic agents . Researchers utilize this chemical in the synthesis and development of novel small-molecule candidates to explore various biological pathways. It is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCSIBQQEXKLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567647
Record name 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133999-06-1
Record name 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinolinone Core

A common approach involves starting from substituted acetophenones or anilines, which undergo nitration, condensation, and reductive cyclization to form hydroxyquinoline intermediates:

  • Nitration : Substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) are nitrated under controlled conditions (20–80°C, 0.5–12 h) using nitric acid in solvents such as acetic acid or dichloromethane to yield nitroacetophenones.
  • Condensation : The nitroacetophenone condenses with N,N-dimethylformamide dimethyl acetal to form nitro-substituted propen-1-one intermediates.
  • Reductive Ring Closure : Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) induces reductive cyclization, producing hydroxyquinoline derivatives.

Chlorination to Introduce the 7-Chloro Substituent

The hydroxyquinoline intermediate undergoes chlorination using reagents such as phosphorus trichloride or thionyl chloride under mild heating (60–120°C) to replace the hydroxy group with chlorine, yielding the chloroquinoline core.

Recent One-Pot and Sequential Synthetic Approaches

A modern, efficient synthetic method involves a one-pot sequential process combining oxidation, cyclization, and functionalization steps:

  • Using cerium ammonium nitrate (CAN) as a catalyst and TEMPO as an oxidant, starting materials such as substituted tetrahydroquinolines are oxidized at 100°C.
  • Subsequent cyclization with 1,3-cyclohexadione and ammonium acetate under oxygen atmosphere leads to dihydroquinolinone formation.
  • Further functionalization with benzyl alcohol derivatives and catalytic oxidants yields alkenylated dihydroquinolinones in high yields (72–89%).

This method offers advantages of operational simplicity, high yields, and scalability, suitable for preparing substituted dihydroquinolinones, potentially adaptable for 7-chloro-4,4-dimethyl derivatives.

Comparative Data Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nitration 3,4-Dimethoxyacetophenone + HNO3 + solvent (AcOH, DCM) 20–80 0.5–12 Not specified Controlled addition of nitric acid
Condensation Nitroacetophenone + N,N-dimethylformamide dimethyl acetal Room temp Several Not specified Forms nitro-propen-1-one intermediate
Reductive Ring Closure Catalytic hydrogenation (Pd/C, H2) Room temp Hours Not specified Produces hydroxyquinoline intermediate
Chlorination POCl3 or SOCl2 60–120 1–15 High Converts hydroxy to chloro group
Alkylation (4,4-dimethyl) Alkyl halide + NaH in DMF 70–90 Several Variable Introduces methyl groups at 4-position
One-pot oxidation/cyclization CAN, TEMPO, TBAB, NH4OAc, choline chloride:PTSA 100 3–4 72–89 Sequential oxidation and cyclization steps

Research Findings and Practical Considerations

  • The nitration and chlorination steps require careful control of temperature and reagent concentration to avoid overreaction or decomposition.
  • Catalytic hydrogenation is a critical step for ring closure, and catalyst choice influences yield and purity.
  • The one-pot sequential synthesis approach significantly reduces purification steps and improves overall efficiency, making it attractive for industrial application.
  • Alkylation to install 4,4-dimethyl groups must be optimized to prevent side reactions such as over-alkylation or rearrangement.
  • The synthetic routes are adaptable to scale-up, with mild conditions and accessible reagents enhancing feasibility for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit notable antimicrobial properties. For instance, a study evaluated several synthesized compounds for their antibacterial activity against various strains. The results indicated that compounds derived from 7-chloroquinoline showed moderate to good inhibition zones against tested bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
212.5Staphylococcus aureus
315.0Escherichia coli
418.0Bacillus subtilis
520.0Salmonella typhimurium

Antimalarial Activity

The antimalarial potential of 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one has been extensively studied, particularly against Plasmodium falciparum. A notable study synthesized several derivatives and assessed their in vitro antimalarial activity.

Table 2: Antimalarial Efficacy of Synthesized Compounds

CompoundIC50 (μM)Activity Level
235.29Moderate
325.37High
442.61Moderate
911.92Very High

The compound with the highest activity was identified as compound (9), which exhibited an IC50 value of 11.92μM11.92\,\mu M, indicating its potential as a lead candidate for further development in malaria treatment .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The synthesized derivatives demonstrated varying degrees of cytotoxicity.

Table 3: Anticancer Activity Against Different Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) HCT-116IC50 (μM) HeLa
255.71123.05>100
314.6823.4950.03
97.5421.41<20

Compounds (3) and (9) showed particularly strong selectivity towards MCF-7 cells, suggesting that structural modifications enhance their anticancer properties .

Antiplatelet Activity

Additionally, the compound has been explored for its potential as an antiplatelet agent. Research indicates that certain derivatives can inhibit platelet aggregation effectively, making them candidates for cardiovascular disease treatments.

Table 4: Antiplatelet Activity of Selected Derivatives

CompoundInhibition Percentage (%)
A70
B65
C80

These findings highlight the promise of quinoline derivatives in developing new therapeutic agents for managing cardiovascular conditions .

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

7-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (WZ-9417)

  • Molecular Formula: C₁₁H₁₂FNO
  • Molecular Weight : 193.22
  • Key Differences : Substitution of chlorine with fluorine at position 7.
  • No bioactivity data are available .

7-Bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one

  • Molecular Formula: C₁₁H₁₂BrNO
  • Molecular Weight : 254.12
  • Key Differences: Bromine replaces chlorine, increasing molecular weight by ~44 atomic mass units. Bromine’s larger size and polarizability could enhance lipophilicity, influencing pharmacokinetic properties. No reported bioactivity .

Table 1: Halogen-Substituted Derivatives

Compound Molecular Formula Molecular Weight Halogen (Position 7) Bioactivity
7-Chloro-4,4-dimethyl-... C₁₁H₁₂ClNO 209.68 Cl None observed
7-Fluoro-4,4-dimethyl-... (WZ-9417) C₁₁H₁₂FNO 193.22 F Unknown
7-Bromo-4,4-dimethyl-... C₁₁H₁₂BrNO 254.12 Br Unknown

Non-Halogenated Analog: 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23
  • Key Differences : Lacks the 7-chloro substituent.
  • This compound serves as a baseline for evaluating the chloro group’s role .

Pharmacologically Active Derivatives

Gliqidone

  • Structure: Contains a 4,4-dimethyl-1,3-dioxo-isoquinolinyl moiety fused into a sulfonamide scaffold.
  • Therapeutic Use : Oral hypoglycemic agent.
  • Comparison: The isoquinolinone core differs from quinolinone, and the sulfonamide group introduces distinct pharmacodynamic properties. Highlights the versatility of dimethyl-substituted heterocycles in drug design .

N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d)

  • Synthesis: Derived from 4,7-dichloroquinoline using Pd-catalyzed coupling.
  • Key Features: Retains the 7-chloro group but incorporates a bulky adamantyl-phenylmethyl side chain. Demonstrates the utility of chloro-quinoline intermediates in synthesizing complex amines .

Table 2: Pharmacologically Relevant Compounds

Compound Core Structure Functional Groups Bioactivity/Therapeutic Use
7-Chloro-4,4-dimethyl-... Quinolinone 7-Cl, 4,4-dimethyl None observed
Gliqidone Isoquinolinone 4,4-dimethyl, sulfonamide Oral hypoglycemic
N-[1-Adamantyl(phenyl)methyl]-... (7d) Quinoline 7-Cl, adamantyl-phenylmethyl Synthetic intermediate

Biological Activity

Overview

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 133999-06-1) is a compound with significant potential in medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound features a quinoline core with specific substitutions that enhance its reactivity and biological interactions. Research has highlighted its potential applications in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition.

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of valuable derivatives used in drug development and synthesis of complex organic molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on its derivatives showed promising results against Mycobacterium tuberculosis, with several synthesized compounds demonstrating higher efficacy than standard treatments like isoniazid .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenActivity Level
Compound 11dM. tuberculosis H37RvExcellent
Compound 11eDrug-resistant strainsGood to Excellent
IsoniazidM. tuberculosisStandard

Anticancer Potential

The compound has been investigated for its anticancer properties as well. It has shown potential as an inhibitor of BCL6, a protein implicated in various cancers. In biochemical assays, it exhibited an IC50 value of 2.7 µM, indicating a moderate level of activity against this target . The mechanism involves binding to specific sites on the protein, disrupting its function and potentially leading to cancer cell apoptosis.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. The compound interacts with enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

Table 2: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
BCL6Competitive2.7
Enoyl-ACP reductaseNon-competitiveTBD

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within the cell. The presence of chlorine and methyl groups enhances the compound's ability to interact with biological targets effectively. This interaction often leads to either inhibition of enzymatic activity or modulation of signaling pathways crucial for cell survival and proliferation .

Study on Antitubercular Activity

A recent study conducted QSAR (Quantitative Structure-Activity Relationship) analysis on quinolinone derivatives including this compound. The best model achieved an R2R^2 value of 0.83, indicating a strong correlation between molecular structure and biological activity against M. tuberculosis. The study highlighted the importance of van der Waals volume and electronegativity in determining the compound's effectiveness as an antitubercular agent .

Cancer Inhibition Research

Another significant study investigated the role of this compound in inhibiting BCL6 in various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through multiple pathways involving cellular stress responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, chloropropyl intermediates (e.g., compound 36 in Scheme 2 of ) are generated using NaH in DMF, followed by displacement with dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C. Catalysts like potassium iodide improve reaction efficiency. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents. Post-synthesis purification often involves recrystallization or column chromatography .
Key Reaction Parameters Conditions/Values
Solvent SystemDMF, Acetonitrile
Temperature60°C
CatalystsKI, NaH
Yield Range62–91% (varies with substituents)

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., δ 1.26–8.51 ppm for methyl and aromatic protons) and carbon connectivity .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1670 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS showing [M+H]+ peaks) .

Advanced Research Questions

Q. How do substituent modifications at the 4-position affect the compound’s reactivity and biological activity?

  • Methodological Answer : Substituent changes (e.g., dimethyl groups at C4) alter steric and electronic properties, impacting nucleophilic substitution rates and intramolecular rearrangements. For instance, bulky groups hinder oxygen transfer in N-oxide derivatives (e.g., zwitterionic spiro-adduct formation in ). Biologically, analogs with trifluoromethyl or methoxy groups show enhanced anticancer activity by modulating binding to target proteins .

Q. What strategies resolve contradictions in reaction outcomes for derivatives of this compound?

  • Methodological Answer : Discrepancies in yields or side products (e.g., competing substitution vs. rearrangement pathways in ) are addressed by:

  • Kinetic vs. Thermodynamic Control : Adjusting reaction time and temperature to favor desired pathways.
  • Additive Screening : Using phase-transfer catalysts or Lewis acids to suppress byproducts.
  • Computational Modeling : Predicting intermediates (e.g., DFT studies for transition-state analysis) .

Q. How can multi-step syntheses of bioactive derivatives (e.g., chalcones) be optimized for scalability?

  • Methodological Answer : For chalcone derivatives ():

  • Stepwise Coupling : Use Pd(dba)₂/BINAP catalysts for C–N bond formation (yields >79%) .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Workflow Automation : Employ flow chemistry for continuous processing of temperature-sensitive steps.

    Optimization Parameter Impact on Scalability
    Catalyst LoadingReduces Pd waste
    Temperature GradientsMinimizes degradation
    In-line PurificationEnhances purity

Data Contradiction Analysis

Q. Why do similar synthetic routes for quinolinone derivatives yield conflicting stereochemical outcomes?

  • Methodological Answer : Discrepancies arise from differences in steric hindrance (e.g., 4,4-dimethyl groups vs. smaller substituents) and solvent polarity. For example, reports zwitterionic spiro-adducts via intramolecular oxygen transfer, while emphasizes alkylation without rearrangement. Systematic variation of substituents and reaction monitoring (e.g., in-situ IR) can clarify these pathways .

Safety and Handling

Q. What safety protocols are critical when handling intermediates like chloropropyl compounds?

  • Methodological Answer : Chlorinated intermediates require:

  • Fume Hood Usage : To prevent inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Waste Management : Neutralization of acidic/basic residues before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Reactant of Route 2
7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

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